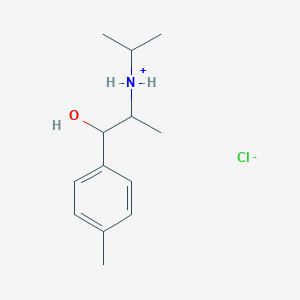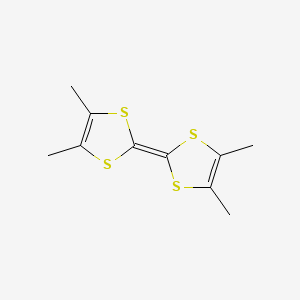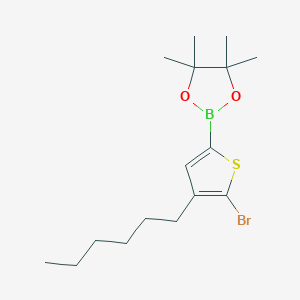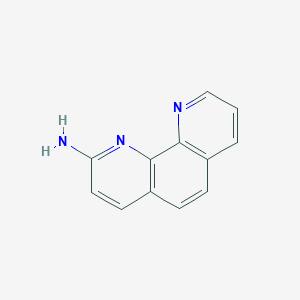
D,L-Erythro-4'-methyl-A-(1-isopropylaminoethyl) benzyl alcohol, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D,L-Erythro-4’-methyl-A-(1-isopropylaminoethyl) benzyl alcohol, hydrochloride is a chemical compound with the molecular formula C13H21NO•HCl and a molecular weight of 243.77 g/mol . This compound is known for its ability to block the effects of catecholamines on β-receptors . It is primarily used in research settings, particularly in the fields of proteomics and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D,L-Erythro-4’-methyl-A-(1-isopropylaminoethyl) benzyl alcohol, hydrochloride involves several steps. The starting materials typically include 4-methylbenzyl alcohol and isopropylamine. The reaction proceeds through a series of steps including alkylation, reduction, and hydrochloride salt formation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The process would be scaled up to accommodate larger quantities, with careful control of reaction conditions to ensure purity and yield .
Chemical Reactions Analysis
Types of Reactions
D,L-Erythro-4’-methyl-A-(1-isopropylaminoethyl) benzyl alcohol, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzyl alcohol group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce different amine derivatives .
Scientific Research Applications
D,L-Erythro-4’-methyl-A-(1-isopropylaminoethyl) benzyl alcohol, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving β-receptors and their role in cellular signaling.
Medicine: Investigated for its potential therapeutic effects in conditions related to catecholamine activity.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects by blocking the action of catecholamines on β-receptors. This inhibition prevents the typical physiological responses mediated by these receptors, such as increased heart rate and muscle contraction . The molecular targets include β1 and β2 adrenergic receptors, and the pathways involved are those related to the cyclic AMP (cAMP) signaling cascade .
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another β-receptor blocker with similar applications in research and medicine.
Metoprolol: A selective β1-receptor blocker used in the treatment of cardiovascular diseases.
Atenolol: Another selective β1-receptor blocker with similar therapeutic uses.
Uniqueness
D,L-Erythro-4’-methyl-A-(1-isopropylaminoethyl) benzyl alcohol, hydrochloride is unique in its specific structural configuration and its ability to block both β1 and β2 receptors. This dual action makes it a valuable tool in research settings where the effects of catecholamines need to be studied comprehensively .
Properties
Molecular Formula |
C13H22ClNO |
|---|---|
Molecular Weight |
243.77 g/mol |
IUPAC Name |
[1-hydroxy-1-(4-methylphenyl)propan-2-yl]-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-9(2)14-11(4)13(15)12-7-5-10(3)6-8-12;/h5-9,11,13-15H,1-4H3;1H |
InChI Key |
LZUVVPRORDRHNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)[NH2+]C(C)C)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12092077.png)
![tert-Butyl 3-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B12092084.png)







![Boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl]-](/img/structure/B12092142.png)
![3'-Bromo-6-chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12092149.png)
methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12092157.png)


